molecular formula C15H9BrCl2N2O3S B13798995 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid

3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid

Cat. No.: B13798995
M. Wt: 448.1 g/mol
InChI Key: ZRDQNQZBTLQDLK-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes bromine, chlorine, and benzoic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis process. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and reagents. The production is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid has numerous applications in scientific

Properties

Molecular Formula

C15H9BrCl2N2O3S

Molecular Weight

448.1 g/mol

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid

InChI

InChI=1S/C15H9BrCl2N2O3S/c16-8-2-4-10(17)9(6-8)13(21)20-15(24)19-12-5-7(14(22)23)1-3-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

ZRDQNQZBTLQDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl

Origin of Product

United States

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